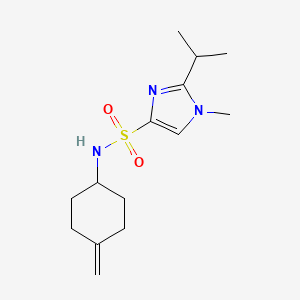

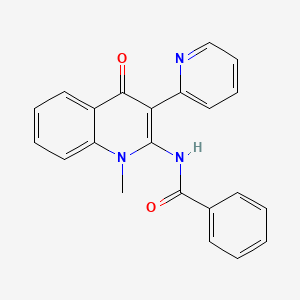

1-甲基-N-(4-甲亚基环己基)-2-(丙-2-基)-1H-咪唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Non-enzymatic Glutathione Conjugation Analysis

The study of the detoxification mechanisms for the carcinogenic compound 2-amino-6-methyldipyrido[1,2-a: 3',2'-d]imidazole (Glu-P-1) revealed that non-enzymatic reactions with glutathione (GSH) could form adducts through an N-S linkage. These adducts, identified as sulfinamide and N-hydroxy-sulfonamide, were characterized using various spectroscopic techniques, suggesting a potential in vivo detoxification pathway for toxic arylamines .

Ionic Liquid as Nitrating Agent

The design of the ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)) was reported to be effective for the nitration of aromatic compounds, including aniline derivatives. This reagent facilitates the in situ generation of nitrogen dioxide, which acts as a radical nitrating agent, leading to the formation of nitroarenes under acidic conditions .

Catalyst for N-sulfonyl Imines Synthesis

3-Methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) is a Brønsted acidic ionic liquid that serves as both a catalyst and solvent for the synthesis of N-sulfonyl imines. The condensation of sulfonamides with aldehydes and isatin at room temperature using this ionic liquid results in high yields and short reaction times, highlighting its efficiency and reusability .

Drug Absorption and Physicochemical Properties

The absorption of isomeric N1-heterocyclic sulfonamides from the rat small intestines was investigated, focusing on the relationship between their physicochemical properties and absorption rates. The study utilized N-methyl sulfonamides and their antibacterial counterparts to understand the absorption characteristics of unionized molecules. The absorption rate constants were found to be related to the compounds' partitioning into n-octanol and their molecular weight .

科学研究应用

合成和抗菌活性

杂环化合物合成

一项值得注意的应用涉及含有磺酰胺部分的新型杂环化合物的合成,目的是开发新的抗菌剂。这些化合物通过各种化学反应合成,得到吡喃、吡啶、嘧啶嗪、吡唑、恶唑、嘧啶和噻嗪等衍生物。一些合成的化合物显示出显着的抗菌活性,突出了它们作为新型治疗剂的潜力 (Azab, Youssef, & El-Bordany, 2013)。

抗菌评估

新型抗菌剂

合成含有磺酰胺部分的新型杂环化合物的研究也旨在创造有效的抗菌剂。这项工作涉及生成 2-吡啶酮、色满、腙、吡唑、噻唑和噻吩衍生物,这些衍生物已被评估其抗菌和抗真菌活性,显示出有希望的结果 (Darwish et al., 2014)。

抗惊厥特性

抗惊厥活性

合成含有磺酰胺部分的唑类作为抗惊厥剂代表了另一个重要的应用。这个过程涉及创建具有磺酰胺噻唑部分的杂环化合物,在评估后,发现几种化合物提供了针对毕赤毒素诱导的惊厥的保护,表明它们可用作抗惊厥药物 (Farag et al., 2012)。

晶体结构和生物活性

晶体结构分析

已经对与 1-甲基-N-(4-甲亚基环己基)-2-(丙-2-基)-1H-咪唑-4-磺酰胺相关的化合物的详细晶体结构分析进行了研究,以更好地了解它们的分子构型并评估它们作为抗菌剂的潜力。这类研究对于设计具有优化特性和有效性的药物至关重要 (Cai et al., 2009)。

属性

IUPAC Name |

1-methyl-N-(4-methylidenecyclohexyl)-2-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-10(2)14-15-13(9-17(14)4)20(18,19)16-12-7-5-11(3)6-8-12/h9-10,12,16H,3,5-8H2,1-2,4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPHZUCGISPASK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NC2CCC(=C)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2521112.png)

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylacetamide](/img/structure/B2521114.png)

![4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2521115.png)

![2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B2521116.png)

![2-[(4-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2521122.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole](/img/structure/B2521124.png)

![5,6-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2521125.png)

![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide](/img/structure/B2521133.png)